5,10-Bis[2-(2-chlorophenyl)ethyl]-5,10-dihydrophenazine
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Overview
Description
5,10-Bis[2-(2-chlorophenyl)ethyl]-5,10-dihydrophenazine is a chemical compound that belongs to the phenazine family. Phenazines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and applications in various fields such as medicine, agriculture, and materials science. This particular compound is characterized by the presence of two 2-(2-chlorophenyl)ethyl groups attached to the phenazine core, which imparts unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,10-Bis[2-(2-chlorophenyl)ethyl]-5,10-dihydrophenazine typically involves the reaction of phenazine with 2-(2-chlorophenyl)ethyl halides under specific conditions. One common method includes:
Starting Materials: Phenazine and 2-(2-chlorophenyl)ethyl bromide.
Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Procedure: The phenazine is dissolved in DMF, and the base is added to the solution. The 2-(2-chlorophenyl)ethyl bromide is then added dropwise, and the reaction mixture is heated to reflux for several hours. The product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial methods may incorporate more environmentally friendly solvents and reagents to minimize waste and reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
5,10-Bis[2-(2-chlorophenyl)ethyl]-5,10-dihydrophenazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it to dihydrophenazine derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the phenazine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used under mild conditions.
Substitution: Electrophilic reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃) in the presence of a catalyst (e.g., FeCl₃) are employed.
Major Products
The major products formed from these reactions include quinone derivatives, dihydrophenazine derivatives, and various substituted phenazine compounds, depending on the specific reagents and conditions used.
Scientific Research Applications
5,10-Bis[2-(2-chlorophenyl)ethyl]-5,10-dihydrophenazine has several scientific research applications:
Biology: The compound exhibits antimicrobial properties and is studied for its potential use in developing new antibiotics and antifungal agents.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interfere with cellular processes in cancer cells.
Industry: It is used in the development of dyes and pigments due to its vibrant color and stability.
Mechanism of Action
The mechanism of action of 5,10-Bis[2-(2-chlorophenyl)ethyl]-5,10-dihydrophenazine involves its interaction with cellular components. The compound can intercalate into DNA, disrupting the replication and transcription processes. It also generates reactive oxygen species (ROS) that cause oxidative damage to cellular structures. These actions contribute to its antimicrobial and anticancer properties.
Comparison with Similar Compounds
Similar Compounds
Phenazine: The parent compound with a simpler structure and similar biological activities.
2,9-Bis[2-(4-chlorophenyl)ethyl]anthrax[2,1,9-def6,5,10-d’e’f’]diisoquinoline-1,3,8,10(2H,9H)tetrone: A related compound with different substituents that affect its chemical and physical properties.
Chlorophenesin: Another chlorinated phenazine derivative with distinct biological activities.
Uniqueness
5,10-Bis[2-(2-chlorophenyl)ethyl]-5,10-dihydrophenazine is unique due to the presence of two 2-(2-chlorophenyl)ethyl groups, which enhance its lipophilicity and ability to interact with biological membranes. This structural feature contributes to its potent biological activities and makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
62242-53-9 |
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Molecular Formula |
C28H24Cl2N2 |
Molecular Weight |
459.4 g/mol |
IUPAC Name |
5,10-bis[2-(2-chlorophenyl)ethyl]phenazine |
InChI |
InChI=1S/C28H24Cl2N2/c29-23-11-3-1-9-21(23)17-19-31-25-13-5-7-15-27(25)32(28-16-8-6-14-26(28)31)20-18-22-10-2-4-12-24(22)30/h1-16H,17-20H2 |
InChI Key |
WFCQAHSRZWRDNK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CCN2C3=CC=CC=C3N(C4=CC=CC=C42)CCC5=CC=CC=C5Cl)Cl |
Origin of Product |
United States |
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